5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
This compound is a boron-containing heterocycle featuring a fused 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position and two methyl groups at the 5,5-positions. Its structure combines a partially saturated bicyclic system with a boronic ester, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions in organic synthesis. The bicyclic framework introduces steric and electronic effects that differentiate it from simpler aryl or alkyl boronates.
Properties
IUPAC Name |
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dihydropyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-12(2)7-11-10(8-16-17(11)9-12)15-18-13(3,4)14(5,6)19-15/h8H,7,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAODUJOYOMWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113527 | |
| Record name | 4H-Pyrrolo[1,2-b]pyrazole, 5,6-dihydro-5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2057507-59-0 | |
| Record name | 4H-Pyrrolo[1,2-b]pyrazole, 5,6-dihydro-5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2057507-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrrolo[1,2-b]pyrazole, 5,6-dihydro-5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the following steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group can be introduced via a borylation reaction, often using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound serves as a boronic ester partner in palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl or heteroaryl halides. Key reaction parameters include:
| Catalyst | Base | Solvent System | Temperature | Yield Range |
|---|---|---|---|---|
| PdCl₂(DPPF)-DCM | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 90–120°C | 19–48% |
| PdCl₂(DPPF)-DCM with microwaves | Na₂CO₃ | 1,4-Dioxane | 100–120°C | 19% |
Mechanism :
-
Oxidative Addition : Pd⁰ reacts with the aryl halide to form a Pd²⁺ complex.
-
Transmetallation : The boronic ester transfers its aryl group to Pd²⁺.
-
Reductive Elimination : The coupled product is released, regenerating Pd⁰ .
Example Reaction :
textTarget Compound + Aryl Halide → Biaryl/heteroaryl product Conditions: PdCl₂(DPPF)-DCM, K₂CO₃, 1,4-dioxane/H₂O, 120°C, 1h Yield: 48% [2] Purification: Preparative TLC or HPLC [2][3]
Functional Group Transformations
The pyrrolo[1,2-b]pyrazole core undergoes modifications while preserving the boronic ester:
Ring-Opening Reactions
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Acid-Catalyzed Hydrolysis : The dioxaborolane ring opens in acidic aqueous conditions, generating the boronic acid derivative.
-
Applications : Directs further functionalization at the boron center.
Electrophilic Substitution
-
Halogenation : The electron-rich pyrazole ring reacts with halogens (e.g., Br₂) at the C4 position.
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at reactive sites.
Stability and Compatibility
-
Thermal Stability : Stable under microwave irradiation up to 120°C .
-
Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO) and 1,4-dioxane .
-
Air Sensitivity : Requires inert atmospheres (N₂/Ar) during reactions to prevent boronic ester oxidation .
Coupling with Pyridine Derivatives
Substrate : 7-Bromo-4-pyridin-2-yl-4,5-dihydroimidazo[1,5,4-de] benzoxazin-2(1H)-one
Conditions :
-
Catalyst: PdCl₂(DPPF)-DCM
-
Base: K₃PO₄
-
Solvent: 1,4-dioxane/H₂O
-
Temperature: 90°C
Outcome : -
Product: 7-(1,4-Dimethyl-1H-pyrazol-5-yl) derivative
Microwave-Assisted Coupling
Substrate : 7-Bromo-4-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Conditions :
-
Catalyst: PdCl₂(DPPF)-DCM
-
Base: Na₂CO₃
-
Solvent: 1,4-dioxane
-
Temperature: 120°C (microwave)
Outcome : -
Product: Coupled benzoxazepine derivative
Challenges and Optimizations
-
Low Yields : Attributed to steric hindrance from the dimethylpyrrolopyrazole core .
-
Mitigation Strategies :
This compound’s versatility in cross-coupling and functionalization reactions underscores its utility in constructing complex heterocycles for drug discovery and materials science. Experimental protocols emphasize catalyst selection, solvent systems, and purification methods to maximize efficiency .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) enhances the selectivity and efficacy of these compounds against various cancer cell lines.
- Case Study : A study demonstrated that a related compound showed cytotoxic effects on breast cancer cells through apoptosis induction mechanisms. The presence of the dioxaborolane group was crucial in enhancing the compound's interaction with biological targets involved in cell cycle regulation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its unique structure allows it to interact with bacterial membranes and enzymes.
- Research Findings : In vitro studies showed that compounds similar to 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Polymer Chemistry
The boron-containing group in this compound is useful for synthesizing polymers with enhanced thermal stability and mechanical properties.
- Application Example : Researchers have utilized the compound as a monomer in the synthesis of high-performance polymers that are resistant to heat and chemicals. These materials are suitable for applications in aerospace and automotive industries.
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Performance Metrics : Studies have shown that incorporating this compound into device architectures improves charge transport and overall device efficiency due to its favorable energy levels and stability under operational conditions.
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced efficacy against cancer cell lines |
| Antimicrobial agents | Broad-spectrum activity against bacteria | |
| Material Science | Polymer synthesis | Improved thermal stability and mechanical strength |
| Organic electronics | Enhanced charge transport in OLEDs/OPVs |
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can act as a Lewis acid, facilitating various chemical reactions. Additionally, the pyrrolo[1,2-b]pyrazole core can interact with biological targets, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related boron-containing heterocycles (Table 1). Key distinctions include:
- Core Heterocycle: The bicyclic pyrrolo[1,2-b]pyrazole system contrasts with monocyclic pyrazoles (e.g., ) or other fused systems like tetrahydroimidazo[1,2-a]pyridines ().
- Substitution Pattern: The 5,5-dimethyl groups and dihydro nature of the core enhance steric bulk compared to non-methylated or fully aromatic analogs.
- Boronate Position : The boronate is attached directly to the bicyclic core, unlike aryl-linked boronates (e.g., 1-[3-(dioxaborolan-2-yl)phenyl]-1H-pyrazole in ).
Table 1. Comparison of Key Features
*Estimated based on structural analysis.
Reactivity in Cross-Coupling Reactions
- The bicyclic core may slow transmetalation in Suzuki-Miyaura reactions () due to steric hindrance, compared to less bulky analogs like 1-[3-(dioxaborolan-2-yl)phenyl]-1H-pyrazole. However, the dihydro structure could stabilize the boronate against hydrolysis, enhancing shelf life .
Stability and Physical Properties
- The 5,5-dimethyl groups and fused ring system likely improve thermal stability relative to non-methylated boronates. Compounds like those in (melting point 243–245°C) suggest that fused systems exhibit higher melting points, though boronate inclusion may reduce crystallinity .
Biological Activity
5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H25BO2
- Molecular Weight : 336.31 g/mol
- CAS Number : 1262528-40-4
- Purity : >96% .
The biological activity of this compound is primarily linked to its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell division and proliferation. Specifically, the compound has shown potential in inhibiting the MPS1 kinase, which is involved in the spindle assembly checkpoint during cell division.
Key Findings:
- A study highlighted that the compound stabilizes an inactive conformation of MPS1, preventing ATP and substrate-peptide binding. This inhibition leads to antiproliferative effects in cancer cell lines .
- The compound exhibits favorable pharmacokinetic properties that enhance its oral bioavailability .
Antiproliferative Effects
In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 0.55 | MPS1 inhibition |
| A549 (Lung Cancer) | 0.79 | Cell cycle arrest |
| MV4:11 (Leukemia) | 0.12 | Induction of apoptosis |
These results indicate a strong correlation between MPS1 inhibition and reduced cell viability across multiple cancer types.
Case Studies
-
HCT116 Xenograft Model :
In a mouse model with HCT116 xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a dose-dependent response with maximum efficacy observed at higher doses . -
A549 Cell Line Studies :
Further investigations into the A549 cell line revealed that treatment with the compound led to G2/M phase arrest and subsequent apoptosis. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound compared to other compounds targeting MPS1 or related kinases:
| Compound Name | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | MPS1 | 0.025 | High |
| Compound B | Aurora A | 0.079 | Moderate |
| This Compound | MPS1 | 0.12 | High |
This table illustrates that while there are other potent inhibitors available, this compound maintains competitive inhibition levels with favorable selectivity .
Q & A
Basic: What are the established synthetic methodologies for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this boron-containing pyrrolopyrazole derivative typically involves:
- Cyclocondensation reactions : Using diethyl oxalate and sodium hydride (NaH) in toluene to form the pyrrolopyrazole core, followed by boronate group introduction .
- Nucleophilic substitution : Refluxing intermediates with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in ethanol .
- Cross-coupling reactions : Utilizing Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) to attach the dioxaborolane group .
Key Considerations:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while toluene minimizes side reactions in cyclocondensation .
- Catalyst loading : Pd-based catalysts at 2–5 mol% typically yield >70% conversion in cross-coupling steps .
- Purification : Recrystallization from DMF/EtOH (1:1) improves purity by removing unreacted boronate esters .
Basic: Which spectroscopic and crystallographic techniques are most effective for confirming structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Diffraction (XRD) : Resolves stereochemistry of the fused bicyclic system and boron coordination geometry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 366.19 for C₁₈H₂₂BF₃N₂O₂ derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
